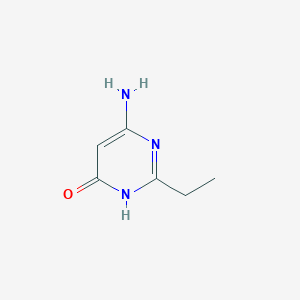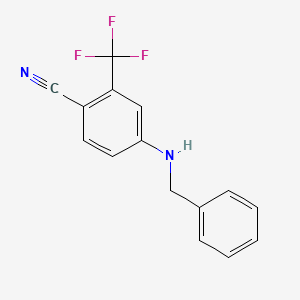
4-(Benzylamino)-2-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylamino)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a benzylamino group and a trifluoromethyl group attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-2-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group and the benzylamino group onto a benzonitrile core. One common method involves the nucleophilic substitution reaction where a suitable benzonitrile derivative is reacted with benzylamine in the presence of a base. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzylamino)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The benzylamino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
4-(Benzylamino)-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Benzylamino)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s stability and reactivity. These interactions can affect various molecular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Lacks the benzylamino group, making it less versatile in forming hydrogen bonds.
4-(Benzylamino)benzonitrile: Lacks the trifluoromethyl group, which may reduce its stability and reactivity.
4-(Dimethylamino)benzonitrile: Contains a dimethylamino group instead of a benzylamino group, affecting its interaction with biological molecules.
Uniqueness
The combination of these groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C15H11F3N2 |
|---|---|
Poids moléculaire |
276.26 g/mol |
Nom IUPAC |
4-(benzylamino)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H11F3N2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-8,20H,10H2 |
Clé InChI |
NLDJGWQOAXICMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC(=C(C=C2)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium](/img/structure/B15052462.png)
![2-((R)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoicacid](/img/structure/B15052472.png)
![((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B15052480.png)
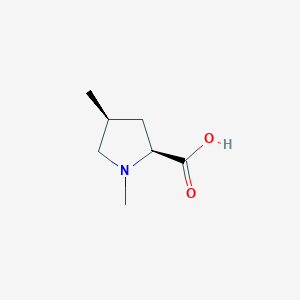

![4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052505.png)
![2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15052508.png)
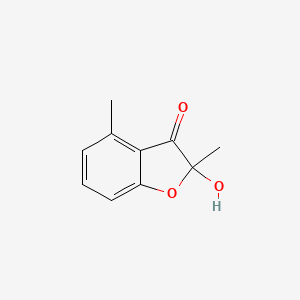
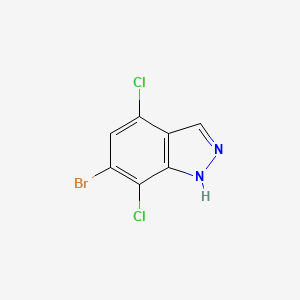
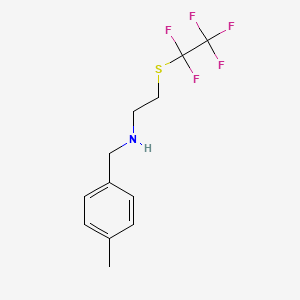
![(5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15052551.png)

